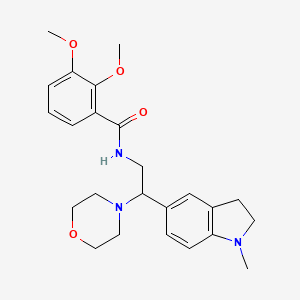

![molecular formula C22H21N3O4 B2877158 3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one CAS No. 145106-02-1](/img/structure/B2877158.png)

3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound with the molecular formula C22H21N3O4 . Its molecular weight is 391.419845342636 .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The compound was identified as a hit through shape-based virtual screening and structure-based molecular modification . Two series of compounds were designed and synthesized, and their activity was confirmed through in vitro assays .Molecular Structure Analysis

The molecular structure of this compound is based on a 6H-anthra[1,9-cd]isoxazol-6-one scaffold . The compound contains two morpholino groups at the 3 and 5 positions of the anthra[1,9-cd]isoxazol-6-one ring system .Wissenschaftliche Forschungsanwendungen

Amination and Reactivity with Amines

Research has shown that derivatives of anthra[1,9-cd]isoxazol-6-one, such as 3,5-dihalo derivatives, can undergo amination reactions with primary and secondary amines. This process leads to the formation of amino derivatives through nucleophilic substitution reactions. The amination of these compounds, particularly in the presence of certain solvents like dimethylformamide (DMF), can result in reductive cleavage of the isoxazole ring, forming diverse anthraquinone derivatives. The choice of amine (e.g., morpholine, piperidine) influences the substitution pattern and the resulting chemical structure, demonstrating the compound's utility in synthetic organic chemistry for constructing complex molecules with potential biological activity (Gornbstaev et al., 1980).

Ring Opening Reactions

Nucleophilic attack on anthra[1,9-cd]isoxazol-6-ones leads to ring opening reactions, providing a pathway to substituted anthraquinones. This method offers a strategic approach to access anthraquinone derivatives that may have pharmaceutical relevance. The structure and nature of the substituents significantly influence the course of these reactions, showcasing the compound's versatility in organic synthesis and the potential to explore new chemical spaces for drug discovery (Sutter & Weis, 1982).

Interaction with Nucleophiles

The reaction of 5-chloroanthra[1,9-cd]-6-isoxazolone with pyridine bases illustrates the compound's ability to undergo nucleophilic substitution, leading to the formation of pyridinium salts. These reactions provide insights into the chemical behavior of anthra[1,9-cd]isoxazol-6-one derivatives and their potential applications in developing novel organic compounds with varied functional groups (Gornostaev et al., 1981).

Wirkmechanismus

Target of Action

The primary target of 3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one is the protein lysine methyltransferase G9a . G9a is widely considered as an appealing antineoplastic target .

Mode of Action

The compound interacts with G9a through a binding mode that was identified through a combination of shape-based virtual screening and structure-based molecular modification . The compound was found to be active in in vitro assays .

Biochemical Pathways

The compound affects the biochemical pathways associated with G9a. Specifically, it inhibits the methylation of lysine residues on histone proteins, which can alter gene expression patterns and influence cell behavior .

Result of Action

The compound has been shown to have anti-proliferative effects against several cancer cell lines . In particular, CPUY074020 displayed potent dual G9a inhibitory activity and anti-proliferative activity . Furthermore, CPUY074020 induced cell apoptosis in a dose-dependent manner and displayed a significant decrease in dimethylation of H3K9 .

Eigenschaften

IUPAC Name |

10,12-dimorpholin-4-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c26-21-14-3-1-2-4-15(14)22-19-18(21)16(24-5-9-27-10-6-24)13-17(20(19)23-29-22)25-7-11-28-12-8-25/h1-4,13H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXMTWGHUQLTSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)N6CCOCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide](/img/structure/B2877077.png)

![N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2877078.png)

![2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2877080.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide](/img/structure/B2877088.png)

![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2877090.png)

![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/no-structure.png)

![5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2877098.png)